2-[[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
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Description
Scientific Research Applications
Synthesis and Antibacterial Activity
- Novel 4-Pyrrolidin-3-cyanopyridine derivatives, similar in structure to the query compound, have been synthesized and evaluated for their antimicrobial activity. These compounds demonstrated significant activity against a range of aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).
Crystal Structure and Potential Inhibitors
- The crystal structure of pyridine derivatives, closely related to the specified compound, has been studied, revealing intricate molecular interactions. These studies also include molecular docking studies to explore their potential as inhibitors for specific enzymes, demonstrating the compound's application in drug design (Venkateshan et al., 2019).
Synthesis and Characterization
- Research focused on the synthesis and characterization of related pyridine derivatives has been conducted, highlighting the chemical versatility and potential applications of such compounds in various fields, such as material science or pharmaceutical research (Wu Feng, 2011).
Spectroscopic Analysis
- Pyridine derivatives have been analyzed using X-ray diffraction, spectroscopy, and fluorescence techniques. These studies contribute to a better understanding of their chemical and physical properties, which is essential for their application in various scientific domains (Tranfić et al., 2011).
Microbiological Activity
- Research has been conducted on the synthesis of 2-mercapto-4-methoxypyridine-3-carbonitrile derivatives, similar in structure to the query compound, with a focus on their microbiological activity. This demonstrates the compound's potential use in antimicrobial and therapeutic applications (Miszke et al., 2008).
Properties
IUPAC Name |
2-[[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-16-11-21-5-2-15(16)18(24)23-7-3-13(4-8-23)12-25-17-9-14(10-20)1-6-22-17/h1-2,5-6,9,11,13H,3-4,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVRJGKRZHQARA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)C(=O)C3=C(C=NC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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